molecular formula C23H25N5O2S B2528608 5-((4-Benzylpiperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868219-82-3

5-((4-Benzylpiperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2528608
CAS No.: 868219-82-3
M. Wt: 435.55
InChI Key: MJQAIEKSHISPAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((4-Benzylpiperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C23H25N5O2S and its molecular weight is 435.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Activity of Triazole Derivatives Triazole derivatives, such as the one described, have been extensively studied due to their wide range of biological activities. They are known for their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties among others. This breadth of activity suggests that compounds containing the triazole moiety could be pivotal in the development of new pharmacological agents. The review by Ohloblina (2022) emphasizes the promise of 1,2,4-triazole derivatives in scientific research, highlighting their potential for various chemical modifications to enhance biological activity (Ohloblina, 2022).

Anticancer and Antimicrobial Potential Further exploring the triazole class, the synthesis and biological evaluation of new triazole compounds have been a focus for researchers aiming to address various health concerns, including cancer and microbial infections. Ferreira et al. (2013) discuss the therapeutic potential of novel triazole derivatives, including their anti-inflammatory, antimicrobial, and antitumoral properties. This indicates a strong foundation for the development of triazole-based drugs, with the chemical structure offering a versatile scaffold for generating new medicinal agents (Ferreira et al., 2013).

Heterocyclic Chemistry for Drug Design Heterocyclic compounds bearing triazine scaffolds, such as those found in the specified chemical structure, have also been recognized for their biological significance. Verma et al. (2019) review the diverse pharmacological activities associated with triazine and its analogs, underscoring their utility in drug design for addressing a range of ailments including cancer, viral infections, and inflammatory conditions (Verma, Sinha, & Bansal, 2019).

Mechanism of Action

Properties

IUPAC Name

5-[(4-benzylpiperazin-1-yl)-(4-methoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2S/c1-30-19-9-7-18(8-10-19)20(21-22(29)28-23(31-21)24-16-25-28)27-13-11-26(12-14-27)15-17-5-3-2-4-6-17/h2-10,16,20,29H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQAIEKSHISPAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCN(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.